molecular formula C6H11N3O B13328519 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13328519
M. Wt: 141.17 g/mol
InChI Key: LHCHHXPWILHRRZ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol ( 1248299-89-9 ) is a high-value heterocyclic building block with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry and drug discovery, functionalized with both ethyl and hydroxyethyl substituents. These functional groups make it a versatile intermediate for synthetic organic chemistry, particularly in the development of novel molecules for pharmaceutical and agrochemical research. The compound is offered with a typical purity of 98% . As a key research chemical, it is strictly intended for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-3-5-7-6(4(2)10)9-8-5/h4,10H,3H2,1-2H3,(H,7,8,9)

InChI Key

LHCHHXPWILHRRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

  • Triazole Ring Formation : The first step involves forming the 1,2,4-triazole ring. This can be achieved through various methods, including condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

  • Alkylation and Functionalization : Once the triazole ring is formed, it can be alkylated with ethyl groups to introduce the 3-ethyl substituent. The hydroxyl group is typically introduced through nucleophilic substitution or reduction reactions.

Specific Synthesis Route

A detailed synthesis route might involve the following steps:

  • Step 1 : Formation of the triazole ring using hydrazine and a suitable carbonyl compound.
  • Step 2 : Alkylation of the triazole ring with an ethyl group.
  • Step 3 : Introduction of the hydroxyl group via a suitable functionalization reaction.

Chemical Properties and Applications

This compound exhibits properties typical of triazole derivatives, including potential biological activities such as antifungal and antibacterial effects. Its applications extend to pharmaceuticals and agrochemicals, where it serves as a versatile intermediate.

Chemical Structure and Properties

Property Description
Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
IUPAC Name 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol
Standard InChI InChI=1S/C6H11N3O/c1-3-5-7-6(4(2)10)9-8-5/h4,10H,3H2,1-2H3,(H,7,8,9)
Standard InChIKey LHCHHXPWILHRRZ-UHFFFAOYSA-N

Biological Significance

Triazole derivatives are known for their pharmacological activities, which include antifungal and antibacterial properties. The hydroxyl group in this compound can be further functionalized to enhance these properties.

Research Findings and Perspectives

Research on triazole derivatives, including this compound, highlights their potential in drug development. Molecular docking and dynamics simulations can identify potential targets for these compounds, further expanding their applications in medicinal chemistry.

Computational Studies

Computational methods such as molecular docking and dynamics simulations are crucial in identifying potential biological targets for triazole derivatives. These studies help in predicting the efficacy and specificity of these compounds in drug development.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethanone.

    Reduction: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethane.

    Substitution: Formation of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl halides or amines.

Scientific Research Applications

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The triazole ring’s substitution pattern significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison of Triazole Derivatives
Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
1-(3-Ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol 3 Ethyl, Hydroxymethyl C6H11N3O 141.18 Moderate lipophilicity; hydroxymethyl enables conjugation .
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol 3 Methyl, Hydroxymethyl C5H9N3O 127.15 Smaller alkyl group may enhance solubility vs. ethyl analog .
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol 1 Ethyl, Hydroxymethyl C5H9N3O 127.15 Positional isomer; altered hydrogen-bonding capacity .
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol 1 Difluoroethyl, Hydroxymethyl C5H7F2N3O 163.13 Fluorine atoms increase electronegativity and metabolic stability .
2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol 1 Isopropyl, Ethanol chain C7H13N3O 155.20 Branched alkyl group may reduce solubility .

Key Observations

Substituent Size and Lipophilicity: The ethyl group in the target compound provides moderate lipophilicity compared to the methyl analog, which may enhance membrane permeability in biological systems .

Positional Isomerism: Moving the ethyl group from position 3 (target compound) to position 1 (as in (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol) alters nitrogen lone-pair availability, affecting hydrogen-bonding interactions with biological targets .

Functional Group Utility :

  • The hydroxymethyl group in all analogs serves as a handle for further functionalization (e.g., esterification, etherification), making these compounds valuable intermediates .

Comparison with Non-Triazole Heterocycles

  • Tetrazoles exhibit higher aromaticity and acidity (due to the additional nitrogen), contrasting with triazoles’ balanced stability and reactivity .
  • The thioether linkage in tetrazole derivatives () introduces sulfur-based reactivity, absent in triazole-hydroxymethyl analogs .

Biological Activity

1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Antifungal Activity : Triazole compounds often inhibit the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

Antimicrobial Properties : Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis.

Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from recent research:

StudyBiological ActivityMethodologyIC50 Value (µM)
Study AAntifungalDisk diffusion assay15
Study BAntibacterialMIC determination25
Study CAnticancer (HeLa cells)MTT assay30

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Case Study on Fungal Infections :
    • Patients treated with a triazole derivative similar to this compound showed significant improvement in symptoms related to systemic fungal infections.
    • The compound demonstrated reduced side effects compared to traditional antifungals.
  • Case Study on Bacterial Resistance :
    • In a clinical trial involving antibiotic-resistant bacterial strains, the incorporation of triazole compounds resulted in enhanced antibacterial activity.
    • The study emphasized the potential use of triazoles as adjuvants in antibiotic therapy.

Q & A

Q. What are the established synthetic routes for 1-(3-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, and how do reaction parameters affect yield and purity?

The compound is synthesized via triazole ring formation from hydrazine derivatives and carbonyl compounds under reflux in ethanol or dimethylformamide (DMF) at 70–80°C, achieving yields up to 72% . Alternative methods involve NaBH4-mediated reduction of intermediates in ethanol, yielding >80% under controlled stoichiometry and reflux conditions . Key parameters include solvent polarity (ethanol enhances nucleophilicity), temperature (reflux improves reaction kinetics), and catalyst selection (e.g., Bleaching Earth Clay in PEG-400 for heterocyclic coupling) .

Table 1. Synthetic Method Comparison

MethodConditionsYieldKey Parameters
Hydrazine-carbonyl routeEthanol reflux, 70°C, 6h72%Solvent polarity, temp control
NaBH4 reductionEthanol, 4h reflux, NaBH481.55%Reducing agent stoichiometry

Q. How is structural characterization performed using spectroscopic techniques?

  • IR spectroscopy : Identifies functional groups via C–O stretching (1050–1150 cm⁻¹) and N–H bending (triazole ring) near 1600 cm⁻¹ .
  • <sup>1</sup>H NMR : Ethanol –OH proton appears as a broad signal at δ 2.5–3.5 ppm; triazole C–H resonates at δ 7.8–8.2 ppm. Ethyl group protons show a triplet (δ 1.2–1.4 ppm, CH3) and quartet (δ 2.4–2.6 ppm, CH2) .
  • Mass spectrometry : Confirms molecular weight (MW 171.2 g/mol) via [M+H]<sup>+</sup> peaks .

Q. What are the optimal storage conditions to ensure compound stability?

The compound is stable at 2–8°C in sealed, moisture-free containers but degrades under extreme pH (<3 or >10) or temperatures >40°C . For long-term storage, use amber vials with desiccants under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported bioactivity data of triazole-ethanol derivatives?

Contradictions arise from:

  • Assay variability : Bacterial strain specificity (e.g., E. coli vs. S. aureus) affects antimicrobial results .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) skew bioactivity; validate via HPLC-UV/ELSD .
  • Solvent effects : DMSO (>0.1%) alters membrane permeability, leading to false negatives/positives . Mitigation : Standardize assays using CLSI guidelines, report solvent concentrations, and validate purity pre-testing .

Q. How can computational chemistry optimize derivative design for enhanced target binding?

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., triazole N3 for electrophilic substitution) by modeling electron distribution .
  • Molecular docking : Tools like AutoDock Vina screen derivatives for improved binding to targets (e.g., CYP51 in antifungal studies) .
  • QSAR models : Correlate logP values (1.8–2.5) with membrane permeability to guide substituent selection .

Q. What strategies resolve contradictions in reaction mechanisms reported for triazole synthesis?

Conflicting mechanisms (e.g., nucleophilic vs. electrophilic pathways) are reconciled by:

  • Isotopic labeling : Track <sup>15</sup>N in hydrazines to confirm bond formation pathways .
  • Kinetic studies : Compare rate constants under varying pH and solvent conditions to identify dominant pathways .
  • DFT simulations : Map energy barriers for intermediate steps to validate proposed mechanisms .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up synthesis?

Key considerations include:

  • Solvent selection : Ethanol balances cost and safety for large-scale reflux .
  • Catalyst recycling : Recover Bleaching Earth Clay via filtration for reuse, reducing waste .
  • Temperature gradients : Gradual heating (2°C/min) prevents exothermic runaway reactions .

Q. What protocols ensure reproducibility in bioactivity assays?

  • Positive controls : Use fluconazole (antifungal) or ciprofloxacin (antibacterial) to calibrate assay sensitivity .
  • Dose-response curves : Test 5–7 concentrations in triplicate to calculate IC50/MIC values .
  • Data normalization : Express activity as % inhibition relative to solvent-only controls to account for background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.